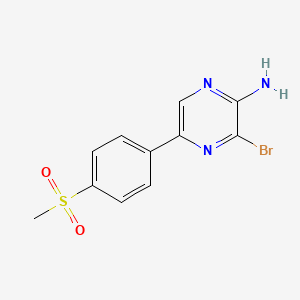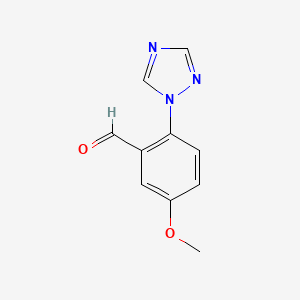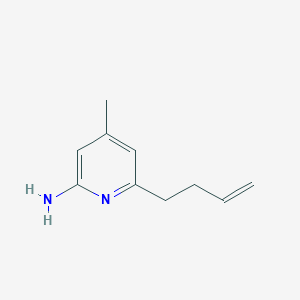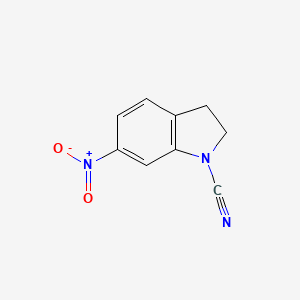
6-(Naphthalen-1-yloxy)pyridin-3-amine
Vue d'ensemble
Description
6-(Naphthalen-1-yloxy)pyridin-3-amine is an organic compound that features a naphthoxy group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Naphthalen-1-yloxy)pyridin-3-amine typically involves the reaction of 2-chloropyridine with 1-naphthol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-(Naphthalen-1-yloxy)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Quinones.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted pyridine derivatives.
Applications De Recherche Scientifique
6-(Naphthalen-1-yloxy)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-(Naphthalen-1-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
1-Naphthoxyacetic acid: Shares the naphthoxy group but differs in its overall structure and applications.
2-Naphthol: A precursor in the synthesis of various naphthoxy derivatives.
Phenoxyacetic acid derivatives: Similar in structure but differ in their chemical and biological properties.
Uniqueness: 6-(Naphthalen-1-yloxy)pyridin-3-amine is unique due to its combination of the naphthoxy group and the aminopyridine moiety, which imparts distinct chemical reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C15H12N2O |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
6-naphthalen-1-yloxypyridin-3-amine |
InChI |
InChI=1S/C15H12N2O/c16-12-8-9-15(17-10-12)18-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,16H2 |
Clé InChI |
FQGHMRMTYGAXSG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OC3=NC=C(C=C3)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-Phenylbenzo[b]thiophen-2-yl)ethanone](/img/structure/B8476394.png)










